2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene
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Overview
Description
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of chloroethoxy and dichlorophenoxy groups attached to a nitrobenzene core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves the following steps:
Etherification: The formation of the chloroethoxy group.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and etherification processes under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloroethoxy or dichlorophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55751-91-2 |
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Molecular Formula |
C14H10Cl3NO4 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H10Cl3NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2 |
InChI Key |
MJVBRPXKVVVIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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